1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea is an organic compound characterized by the presence of both chlorophenyl and chloropyridinyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 5-chloro-2-isocyanatopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
4-Chloroaniline+5-Chloro-2-isocyanatopyridine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridinyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)methanesulfonamide
- 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)thiourea
Comparison
Compared to similar compounds, 1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea may exhibit unique properties such as different reactivity patterns or biological activities. For instance, the urea moiety can form stronger hydrogen bonds compared to the methanesulfonamide or thiourea analogs, potentially leading to different binding affinities and selectivities in biological systems.
Properties
Molecular Formula |
C12H9Cl2N3O |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-1-4-10(5-2-8)16-12(18)17-11-6-3-9(14)7-15-11/h1-7H,(H2,15,16,17,18) |
InChI Key |
VWHZXBNHYVHEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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